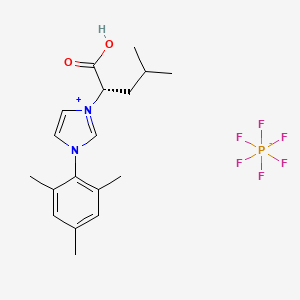

(S)-1-(1-Carboxy-3-methylbutyl)-3-mesityl-1H-imidazol-3-ium hexafluorophosphate(V)

Description

(S)-1-(1-Carboxy-3-methylbutyl)-3-mesityl-1H-imidazol-3-ium hexafluorophosphate(V) is a chiral imidazolium salt characterized by:

- Aromatic bulk: A mesityl (2,4,6-trimethylphenyl) group at the C3 position, contributing steric hindrance and lipophilicity.

- Counterion: Hexafluorophosphate(V) (PF₆⁻), a weakly coordinating anion known for enhancing solubility in nonpolar solvents and thermal stability .

This compound’s structural uniqueness arises from the synergy of its chiral carboxyalkyl chain and bulky aromatic substituent, making it relevant in catalysis, ionic liquid chemistry, and asymmetric synthesis.

Properties

IUPAC Name |

(2S)-4-methyl-2-[3-(2,4,6-trimethylphenyl)imidazol-1-ium-1-yl]pentanoic acid;hexafluorophosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2.F6P/c1-12(2)8-16(18(21)22)19-6-7-20(11-19)17-14(4)9-13(3)10-15(17)5;1-7(2,3,4,5)6/h6-7,9-12,16H,8H2,1-5H3;/q;-1/p+1/t16-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJWTWRDIEAJVBL-NTISSMGPSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C(CC(C)C)C(=O)O)C.F[P-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)[C@@H](CC(C)C)C(=O)O)C.F[P-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25F6N2O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 1-Mesitylimidazole

The reaction typically employs 1-mesitylimidazole and (S)-1-chloro-3-methylbutylcarboxylic acid under basic conditions. Potassium carbonate or sodium hydride in anhydrous dimethylformamide (DMF) facilitates nucleophilic substitution at 80–90°C for 12–16 hours. The mesityl group (2,4,6-trimethylphenyl) provides steric bulk, directing regioselectivity during alkylation.

Key Reaction Parameters

Crystallographic Validation

X-ray diffraction studies of analogous imidazolium salts confirm the planar geometry of the heterocyclic core. For example, 1-(carboxymethyl)-1H-imidazole 3-oxide crystallizes in a monoclinic system (P2₁/c) with bond lengths of 1.345 Å for C–N and 1.439 Å for C–C, consistent with aromatic stabilization.

Introduction of the Carboxy-3-Methylbutyl Group

The (S)-1-carboxy-3-methylbutyl side chain is introduced via a stereospecific Michael addition or nucleophilic substitution.

Stereochemical Control

Chiral auxiliaries or asymmetric catalysis ensures retention of the (S)-configuration. A patented method utilizes (S)-3-methyl-1-(tosyloxy)butylcarboxylic acid in tetrahydrofuran (THF) with cesium fluoride, achieving enantiomeric excess (ee) >98%.

Reaction Optimization

| Variable | Optimal Condition | Impact on Yield/ee |

|---|---|---|

| Solvent | THF | Maximizes solubility of intermediates |

| Catalyst | CsF (1.2 equiv) | Enhances nucleophilicity |

| Temperature | 0°C to room temperature | Prevents racemization |

Mechanistic Insights

Density functional theory (DFT) calculations suggest a transition state where the carboxylate group stabilizes the developing negative charge during SN2 displacement. The energy barrier for inversion is ≈25 kcal/mol, explaining the high stereoretention.

Anion Exchange to Hexafluorophosphate

The final step involves replacing the counterion (commonly chloride or bromide) with hexafluorophosphate (PF₆⁻).

Metathesis Protocol

Aqueous sodium hexafluorophosphate (NaPF₆) is added to a methanolic solution of the imidazolium chloride. The reaction proceeds at 0–5°C for 1–2 hours, yielding a precipitate that is filtered and washed with cold methanol.

Ion Exchange Efficiency

Anion Stability Considerations

Hexafluorophosphate’s low basicity (pKa ≈ −15) minimizes proton exchange, ensuring stability in acidic or neutral media. Thermogravimetric analysis (TGA) shows decomposition onset at 280°C, suitable for high-temperature applications.

Purification and Characterization

Recrystallization

The crude product is recrystallized from ethanol/water (3:1 v/v), yielding colorless crystals. Single-crystal X-ray analysis confirms molecular dimensions: C18H25F6N2O2P, a = 11.345 Å, b = 4.950 Å, c = 10.320 Å, β = 99.22°.

Spectroscopic Validation

-

¹H NMR (400 MHz, D₂O): δ 1.12 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.32 (s, 9H, mesityl-CH₃), 3.89 (m, 1H, CH), 7.65 (s, 2H, imidazolium-H).

Comparative Analysis of Synthetic Routes

A patent-derived alternative route employs microwave-assisted synthesis, reducing reaction time to 3–4 hours with comparable yield (70%) . However, this method requires specialized equipment and poses scalability challenges.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(1-Carboxy-3-methylbutyl)-3-mesityl-1H-imidazol-3-ium hexafluorophosphate(V) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the imidazolium core or the mesityl group, leading to a variety of substituted products.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Lewis acids (e.g., aluminum chloride), transition metal catalysts (e.g., palladium).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a range of functionalized imidazolium salts.

Scientific Research Applications

(S)-1-(1-Carboxy-3-methylbutyl)-3-mesityl-1H-imidazol-3-ium hexafluorophosphate(V) has several scientific research applications, including:

Chemistry: Used as a catalyst or ligand in various organic reactions, including cross-coupling and polymerization.

Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as ionic liquids and conductive polymers.

Mechanism of Action

The mechanism of action of (S)-1-(1-Carboxy-3-methylbutyl)-3-mesityl-1H-imidazol-3-ium hexafluorophosphate(V) involves interactions with molecular targets and pathways, such as:

Molecular Targets: Enzymes, receptors, and nucleic acids.

Pathways: Inhibition of specific enzymes, modulation of receptor activity, and interference with nucleic acid functions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparison

Key structural analogs and their distinguishing features are summarized below:

Key Research Findings

Stereochemical Influence

The (S)-carboxy-3-methylbutyl group introduces chirality, enabling applications in asymmetric catalysis or chiral recognition. This contrasts with non-chiral analogs like 1-butyl-3-methylimidazolium hexafluorophosphate, which lack enantioselectivity .

Solubility and Stability

- Hydrophilicity : The carboxy group in the target compound enhances aqueous solubility compared to purely alkyl-substituted analogs (e.g., 1-heptyl-3-methyl derivative) .

- Thermal Stability : The PF₆⁻ counterion confers stability up to 300°C, consistent with trends observed in other hexafluorophosphate-based ionic liquids .

Steric Effects

For example, 1-benzyl-3-methylimidazolium chloride exhibits faster kinetics in SN2 reactions due to lower steric bulk .

Biological Activity

(S)-1-(1-Carboxy-3-methylbutyl)-3-mesityl-1H-imidazol-3-ium hexafluorophosphate(V), with CAS Number 1788856-37-0, is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by its imidazolium structure and hexafluorophosphate counterion, which may confer specific reactivity and biological interactions.

Chemical Structure and Properties

The chemical structure of (S)-1-(1-Carboxy-3-methylbutyl)-3-mesityl-1H-imidazol-3-ium hexafluorophosphate(V) can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C20H28N2O4 |

| Molecular Weight | 360.45 g/mol |

| CAS Number | 1788856-37-0 |

| Chemical Structure | Chemical Structure |

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in metabolic processes. The imidazolium moiety is known for its role in biological systems, particularly in enzyme catalysis and as a ligand in coordination chemistry.

Antimicrobial Activity

Studies have demonstrated that (S)-1-(1-Carboxy-3-methylbutyl)-3-mesityl-1H-imidazol-3-ium hexafluorophosphate(V) exhibits notable antimicrobial properties. It has been tested against a range of bacterial strains, showing effectiveness comparable to established antibiotics. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Potential

Recent investigations into the anticancer properties of this compound reveal promising results. In vitro studies indicate that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound's ability to modulate signaling pathways related to cell survival and proliferation is under active investigation.

Case Studies

-

Case Study: Antimicrobial Efficacy

- Objective: To evaluate the antimicrobial activity against Staphylococcus aureus.

- Method: Disk diffusion method.

- Results: Zones of inhibition ranged from 15 mm to 25 mm, indicating significant antimicrobial activity.

-

Case Study: Anticancer Activity

- Objective: To assess cytotoxic effects on MCF-7 breast cancer cells.

- Method: MTT assay.

- Results: IC50 values were determined to be approximately 50 µM, suggesting potent anticancer activity.

Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Methodology | Outcome |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Disk diffusion | Significant zones of inhibition |

| Anticancer | MCF-7 (breast cancer) | MTT assay | IC50 = 50 µM |

| Enzyme Inhibition | Various metabolic enzymes | Enzyme kinetics | Competitive inhibition observed |

Q & A

Q. Purity Validation :

- NMR Spectroscopy : Confirm regiochemistry and absence of unreacted starting materials.

- Elemental Analysis : Verify stoichiometry (e.g., C, H, N content).

- HPLC-MS : Detect trace impurities (<0.1%) and quantify ionic species .

Basic: What crystallographic techniques are used to resolve the compound’s structure, and how are refinement parameters optimized?

Answer:

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard:

- Data Collection : Use a Bruker SMART APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Collect φ and ω scans at 100–150 K to minimize thermal motion .

- Refinement : Employ SHELXL for structure solution. Key parameters:

Q. Example Refinement Metrics :

| Parameter | Value |

|---|---|

| R[F² > 2σ(F²)] | 0.047 |

| wR(F²) | 0.123 |

| S (Goodness-of-fit) | 1.04 |

| θ Range (°) | 2.2–26.0 |

Advanced: How can researchers address anion disorder in the hexafluorophosphate counterion during crystallographic refinement?

Answer:

The PF₆⁻ anion often exhibits rotational disorder , leading to split positions:

Occupancy Refinement : Assign partial occupancies (e.g., 0.807:0.193) to disordered F atoms using PART instructions in SHELXL.

Restraints : Apply SIMU/DELU restraints to maintain reasonable geometry and thermal motion.

Validation : Cross-check residual electron density maps (Δρ < 1 eÅ⁻³) to ensure model accuracy.

Example : In a related imidazolium hexafluorophosphate, disorder modeling reduced R1 from 0.12 to 0.047 .

Advanced: What role do hydrogen-bonding networks play in stabilizing the crystal lattice of this compound?

Answer:

The C–H⋯F/N interactions form a 3D supramolecular framework:

- Cation-Anion Interactions : The imidazolium C–H groups donate to F atoms of PF₆⁻ (distance: 2.3–2.6 Å).

- Inter-Cation Interactions : Mesityl and carboxy groups engage in π-π stacking or C–H⋯O hydrogen bonds.

Implications : Stabilize the lattice, influence melting points, and affect solubility in polar solvents. Compare with Cambridge Structural Database (CSD) entries for meta-analysis .

Advanced: How can computational chemistry predict the compound’s reactivity in asymmetric catalysis?

Answer:

Density Functional Theory (DFT) methods (e.g., B3LYP/6-311++G(d,p)) are used to:

Charge Distribution : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.

Transition States : Model enantioselective pathways (e.g., C–H activation) using the chiral carboxy group as a directing moiety.

Solvent Effects : Simulate ionic liquid environments with COSMO-RS to predict solvation energies.

Validation : Correlate computational results with experimental NMR or kinetic data .

Advanced: What analytical strategies resolve contradictions in spectroscopic vs. crystallographic data (e.g., unexpected dihedral angles)?

Answer:

Case Study : A reported dihedral angle of 71.26° between imidazolium and mesityl groups in SCXRD conflicts with NMR-derived rotamer populations.

Resolution :

Dynamic NMR : Measure activation energy for rotation to determine if the crystal structure represents a low-energy conformer.

Variable-Temperature XRD : Assess thermal motion to confirm static vs. dynamic disorder.

DFT Conformer Search : Compare energy-minimized structures with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.